molecular formula C11H17N3O2 B14188250 (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide CAS No. 917875-32-2

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide

Katalognummer: B14188250
CAS-Nummer: 917875-32-2
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: YNLHOBFZMMBGNA-SCZZXKLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both hydrazinyl and hydroxy functional groups, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the enantioselective introduction of amino and hydroxy groups to a suitable precursor. . The reaction conditions often require the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yielding reactions such as the Horner–Wadsworth–Emmons reaction to introduce the necessary functional groups . The scalability of these methods is crucial for producing the compound in large quantities for research and potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the hydrazinyl group would produce an amine .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism by which (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical reactions, facilitating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide apart from similar compounds is its combination of the benzyl, hydrazinyl, and hydroxy functional groups.

Eigenschaften

CAS-Nummer

917875-32-2

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

(2S,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide

InChI

InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10+/m1/s1

InChI-Schlüssel

YNLHOBFZMMBGNA-SCZZXKLOSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)NN

Kanonische SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.